6-Bromo-3-hydroxypyrazine-2-carboxamide
Overview
Description
6-Bromo-3-hydroxypyrazine-2-carboxamide is an organic compound with the molecular formula C5H4BrN3O2 and a molecular weight of 218.01 g/mol . It is a derivative of pyrazine and is known for its applications as a building block in various chemical syntheses . This compound is particularly noted for its role as an intermediate in the synthesis of antiviral agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-3-hydroxypyrazine-2-carboxamide can be synthesized through the bromination of pyrazine-2-carboxamide. The reaction typically involves the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in an organic solvent . The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
6-Bromo-3-hydroxypyrazine-2-carboxamide is widely used in scientific research due to its versatility as a building block . Some of its notable applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Medicine: Serves as a precursor in the synthesis of antiviral agents, particularly those targeting RNA viruses.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets, such as viral polymerases . By inhibiting the activity of these enzymes, the compound can prevent the replication of RNA viruses . This mechanism is particularly relevant in the context of antiviral drug development .
Comparison with Similar Compounds
- 6-Bromo-3-oxo-3,4-dihydropyrazine-2-carboxamide
- 5-Bromo-2-oxo-1H-pyrazine-3-carboxamide
- 6-Bromo-3-hydroxy-2-pyrazinecarboxamide
Comparison: 6-Bromo-3-hydroxypyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity . Compared to its analogs, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
5-bromo-2-oxo-1H-pyrazine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBREXQQUFIWKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)C(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430790 | |
Record name | 6-Bromo-3-hydroxypyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259793-88-9 | |
Record name | 6-Bromo-3-hydroxypyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30430790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 6-Bromo-3-hydroxypyrazine-2-carboxamide a significant compound in the synthesis of favipiravir?
A1: this compound is a crucial intermediate in the synthesis of favipiravir because it allows for the introduction of the fluorine atoms at the 3 and 6 positions of the pyrazine ring. This is highlighted in the research where this compound is used as a starting material to synthesize 3,6-difluoropyrazine-2-carbonitrile, another key intermediate, through a reaction with potassium fluoride. [] This fluoro intermediate is then further reacted to obtain favipiravir. []
Q2: The research mentions a novel four-step synthesis of favipiravir. How does this compare to previous methods and what are the advantages?
A2: Previous synthetic routes for favipiravir often involved six steps. [] The novel four-step synthesis described in the research utilizes this compound as a starting point and achieves a 65% overall molar yield. [] This streamlined approach is not only more efficient but also more economical, making it particularly attractive for industrial-scale production of favipiravir.
Q3: Are there any challenges in the synthesis and purification of this compound?
A3: While the research doesn't delve into specific challenges related to this compound synthesis, it does highlight a simplified purification method for the fluoro intermediate (3,6-difluoropyrazine-2-carbonitrile), which is derived from it. [] This method involves the formation of a dicyclohexylamine salt followed by neutralization with hydrogen peroxide. [] This suggests that purification of intermediates in this synthesis pathway can be streamlined, potentially contributing to the overall efficiency of favipiravir production.
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